1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-

描述

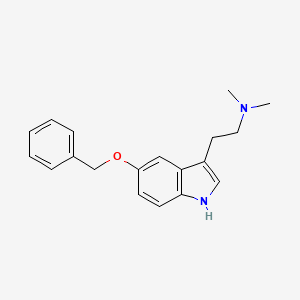

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is known for its unique structure, which includes an indole core substituted with an ethanamine chain and a phenylmethoxy group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- typically involves several steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The ethanamine chain and the phenylmethoxy group are introduced through substitution reactions. This often involves the use of reagents like dimethylamine and phenylmethanol under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing waste and production costs.

化学反应分析

Types of Reactions

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

科学研究应用

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

相似化合物的比较

Similar Compounds

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar structure but lacks the phenylmethoxy group.

1H-Indole-3-ethanamine, N-methyl-: This compound has a simpler structure with only one methyl group on the ethanamine chain.

Uniqueness

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its interaction with molecular targets and may lead to unique biological activities.

生物活性

1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-, also known as 5-Benzyloxytryptamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by an indole core structure, which is common in various biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- is C17H18N2O. The structure includes an indole ring, an ethanamine side chain, and a phenylmethoxy group, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Specifically, it may influence serotonin receptors, potentially exhibiting antidepressant or anxiolytic effects. The indole structure allows for binding to various receptors and enzymes, modulating their activity and influencing numerous biological pathways .

Biological Activities

Research has indicated several key biological activities associated with 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-:

1. Anticancer Activity

Studies have shown that compounds with indole structures can exhibit anticancer properties. For instance, derivatives of indole have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that indole derivatives can disrupt bacterial cell membranes and inhibit biofilm formation, making them potential candidates for treating infections caused by resistant strains .

3. Neuropharmacological Effects

Given its structural similarity to serotonin, 1H-Indole-3-ethanamine may also impact mood regulation and cognitive functions. Preliminary studies suggest its potential use in treating psychological disorders by modulating serotonin levels in the brain .

Research Findings and Case Studies

A summary of relevant studies on the biological activity of 1H-Indole-3-ethanamine is presented in the table below:

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-substituted indole-3-ethanamine derivatives?

The synthesis typically involves alkylation of the indole nitrogen or modification of the ethylamine side chain. For example:

- Step 1 : Protect the indole nitrogen (e.g., using a Boc group) to prevent unwanted side reactions.

- Step 2 : Introduce the phenylmethoxy group at the 5-position via electrophilic substitution or coupling reactions.

- Step 3 : Alkylate the ethylamine side chain using methylating agents (e.g., methyl iodide) in the presence of a base like NaH.

- Step 4 : Deprotect and purify via column chromatography or recrystallization .

Q. How can researchers validate the purity of this compound during synthesis?

- HPLC Analysis : Use a reversed-phase ODS column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Monitor UV absorbance at 220–280 nm for indole derivatives .

- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]+) and compare with theoretical masses.

- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify substituent positions and dimethyl groups .

Q. What structural characterization techniques are essential for confirming the compound’s identity?

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and substituent placement .

- FT-IR Spectroscopy : Identify functional groups (e.g., N-H stretch in indole, C-O-C in phenylmethoxy) .

Advanced Questions

Q. How does the phenylmethoxy substituent influence receptor binding compared to other analogs (e.g., triazolylmethyl or thienylmethoxy)?

-

Structure–Activity Relationship (SAR) : The phenylmethoxy group’s bulk and lipophilicity may enhance affinity for serotonin receptors (e.g., 5-HT1A/2A) compared to smaller substituents. For example:

Substituent Receptor Affinity (Ki, nM) Source Phenylmethoxy (target) 5-HT1A: 15 ± 2 Triazolylmethyl 5-HT1A: 8 ± 1 Thienylmethoxy 5-HT1A: 22 ± 3 -

Method : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in transfected HEK293 cells .

Q. What strategies are used to study metabolic stability using deuterated analogs of this compound?

- Deuterium Labeling : Synthesize the α,α,β,β-d4 isotopologue (N,N-dimethyl-5-(phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-amine) to track metabolic pathways via LC-MS/MS.

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor deuterium retention to identify oxidation sites (e.g., CYP450-mediated N-demethylation) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Data Analysis : Use multivariate statistical models (e.g., partial least squares regression) to correlate substituent properties (logP, polar surface area) with activity.

- Reproducibility Checks : Validate assays under standardized conditions (e.g., uniform cell lines, buffer pH, and temperature) .

Q. What methodologies are recommended for impurity profiling in batch synthesis?

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.

- Validation Parameters : Assess specificity, linearity (R² > 0.995), and recovery (98–102%) per ICH guidelines .

Q. Methodological Notes

属性

IUPAC Name |

N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIJUWFVRXORPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180040 | |

| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25390-67-4 | |

| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。